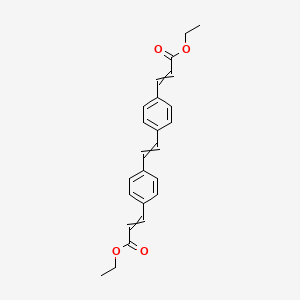
Diethyl 3,3'-(vinylenedi-4,1-phenylene)bisacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate is an organic compound with the molecular formula C22H24O4 It is a diester of acrylic acid and is characterized by the presence of a vinylene group connecting two phenylene rings, each substituted with an acrylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate typically involves the esterification of acrylic acid with the corresponding diol. One common method is the reaction of 3,3’-(vinylenedi-4,1-phenylene)diol with acrylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate can undergo various chemical reactions, including:
Oxidation: The vinylene group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The acrylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the acrylate groups under mild conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: The corresponding diol.
Substitution: Substituted acrylates with various functional groups.
Scientific Research Applications
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Materials Science: The compound is employed in the development of advanced materials, including coatings and adhesives.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of biomedical devices.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate involves its interaction with molecular targets through its functional groups. The acrylate groups can undergo polymerization reactions, forming cross-linked networks that impart strength and durability to materials. The vinylene group can participate in conjugation, enhancing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3,3’-(ethylenedi-4,1-phenylene)bisacrylate
- Diethyl 3,3’-(propylenedi-4,1-phenylene)bisacrylate
- Diethyl 3,3’-(butylenedi-4,1-phenylene)bisacrylate
Uniqueness
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate is unique due to the presence of the vinylene group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for a wide range of applications in polymer chemistry and materials science.
Properties
CAS No. |
60683-03-6 |
|---|---|
Molecular Formula |
C24H24O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 3-[4-[2-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]ethenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C24H24O4/c1-3-27-23(25)17-15-21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)16-18-24(26)28-4-2/h5-18H,3-4H2,1-2H3 |
InChI Key |
KOWIGDVPOVFBLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















